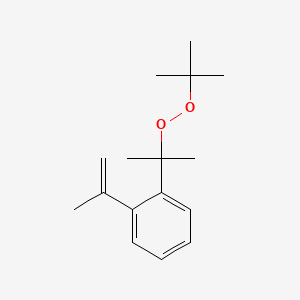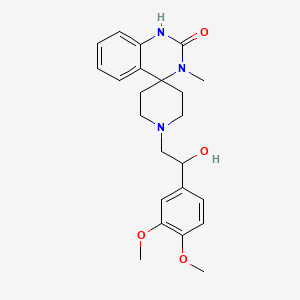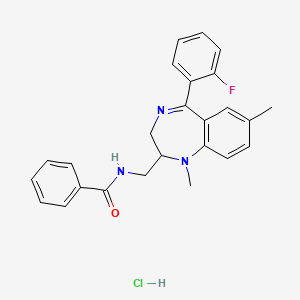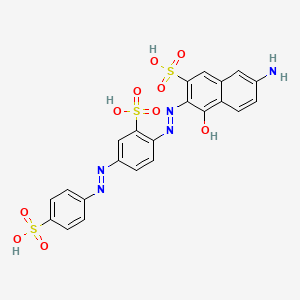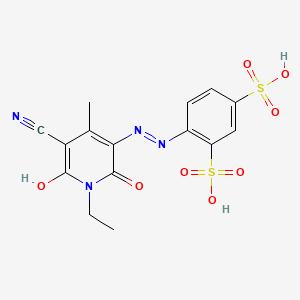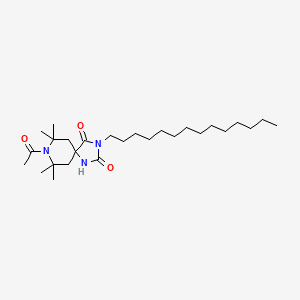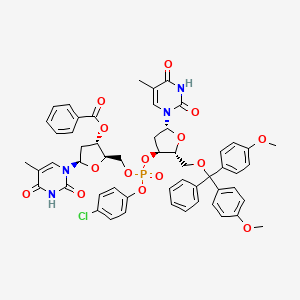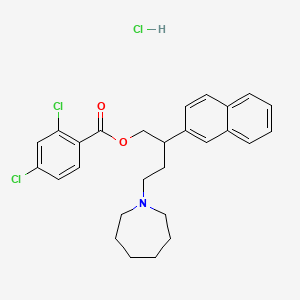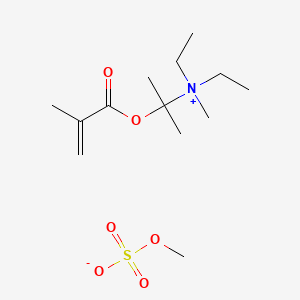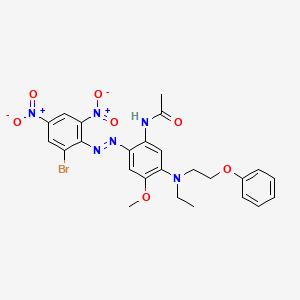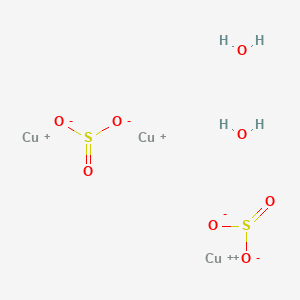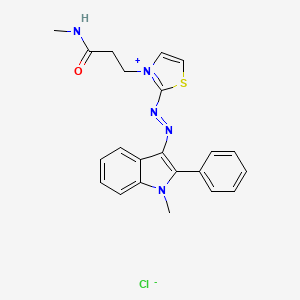
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride is a complex organic compound that features a thiazolium core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazole
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolidine
Uniqueness
Compared to similar compounds, 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may exhibit unique properties due to the presence of the thiazolium core and the specific arrangement of functional groups
Propiedades
Número CAS |
85409-40-1 |
|---|---|
Fórmula molecular |
C22H22N5OS.Cl C22H22ClN5OS |
Peso molecular |
440.0 g/mol |
Nombre IUPAC |
N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H |
Clave InChI |
WXVUDEALDLWLFM-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


